(S)-L-Cystine-¹⁵N₂: A Technical Guide to Isotopic Purity and Enrichment
(S)-L-Cystine-¹⁵N₂: A Technical Guide to Isotopic Purity and Enrichment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (S)-L-Cystine-¹⁵N₂, focusing on its isotopic purity, enrichment, and the analytical methodologies used for its characterization. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds.
Introduction to (S)-L-Cystine-¹⁵N₂
(S)-L-Cystine-¹⁵N₂ is a stable isotope-labeled form of the amino acid L-cystine, where both nitrogen atoms are substituted with the nitrogen-15 (¹⁵N) isotope. L-cystine, a disulfide-linked dimer of cysteine, plays a crucial role in protein structure and various metabolic pathways. The incorporation of ¹⁵N atoms creates a mass shift, allowing researchers to trace and quantify the molecule in complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This makes (S)-L-Cystine-¹⁵N₂ an invaluable tool in proteomics, metabolomics, and metabolic flux analysis, particularly in studying protein synthesis, degradation, and the biosynthesis of crucial molecules like glutathione.[1][2]
Isotopic Purity and Enrichment Data
The isotopic purity and enrichment of commercially available (S)-L-Cystine-¹⁵N₂ are critical parameters for ensuring the accuracy and reliability of experimental results. Isotopic enrichment refers to the percentage of the ¹⁵N isotope at the labeled positions, while chemical purity refers to the percentage of the desired chemical compound.[3] Below is a summary of data from prominent suppliers.
| Supplier | Product Number | Stated Isotopic Purity/Enrichment | Chemical Purity |
| Cambridge Isotope Laboratories, Inc. | NLM-3818-PK | 98% ¹⁵N₂ | 98% |
| Sigma-Aldrich | 952407 | 98 atom % ¹⁵N | ≥98% (CP) |
| MedChemExpress | HY-N0394S2 | 98.80% | 99.00% (HPLC) |
Note: Data is based on publicly available information from supplier websites and certificates of analysis.[2][4] Batch-to-batch variability may exist.
Experimental Protocols for Isotopic Analysis
Accurate determination of isotopic purity and enrichment is paramount. The two primary analytical techniques for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.
Mass Spectrometry (MS) for Isotopic Enrichment Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique for determining the isotopic enrichment of ¹⁵N-labeled compounds. The mass difference between the labeled and unlabeled isotopologues allows for their differentiation and quantification.
Protocol: LC-MS Analysis of (S)-L-Cystine-¹⁵N₂
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Sample Preparation:
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Prepare a stock solution of (S)-L-Cystine-¹⁵N₂ in a suitable solvent (e.g., dilute aqueous acid like 0.1 M HCl, as cystine has low solubility in neutral water).
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For analysis in biological matrices (e.g., plasma, cell lysates), perform a protein precipitation step. A common method is the addition of a cold organic solvent (e.g., acetonitrile) or an acid (e.g., sulfosalicylic acid).[5][6]
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Vortex the mixture and centrifuge to pellet the precipitated proteins.
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Collect the supernatant containing the amino acids.
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Prepare a dilution series for a calibration curve using a known concentration of an unlabeled L-cystine standard.
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Spike all samples, including calibration standards and quality controls, with a known concentration of an internal standard (e.g., L-Cystine-¹³C₆,¹⁵N₂ if available and distinguishable, or another labeled amino acid not present in the sample).[7]
-
Transfer the final diluted samples to autosampler vials for LC-MS analysis.[8]
-
-
LC-MS/MS Analysis:
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Liquid Chromatography (LC):
-
Employ a suitable column for amino acid analysis, such as a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column.
-
Use a mobile phase system appropriate for amino acid separation, often consisting of an aqueous buffer with an organic modifier (e.g., water with formic acid and acetonitrile).[9]
-
Develop a gradient elution method to achieve good separation of cystine from other matrix components.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification.
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Monitor the specific precursor-to-product ion transitions for both unlabeled L-cystine and (S)-L-Cystine-¹⁵N₂. The precursor ion for (S)-L-Cystine-¹⁵N₂ will have a mass shift of +2 Da compared to unlabeled L-cystine.
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Acquire data across the entire chromatographic run.
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-
-
Data Analysis:
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Integrate the peak areas for the specific transitions of both the labeled and unlabeled cystine.
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Calculate the ratio of the peak area of the ¹⁵N-labeled cystine to the sum of the peak areas of both labeled and unlabeled cystine to determine the isotopic enrichment.
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Use the calibration curve generated from the unlabeled standard to quantify the total amount of cystine in the sample.
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Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Determination
NMR spectroscopy, particularly ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, can be used to confirm the incorporation of ¹⁵N and assess isotopic enrichment. This technique provides information on the chemical environment of the nitrogen atoms.
Protocol: ¹H-¹⁵N HSQC NMR for (S)-L-Cystine-¹⁵N₂
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Sample Preparation:
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Dissolve a sufficient amount of the (S)-L-Cystine-¹⁵N₂ sample in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl to aid solubility).
-
Transfer the solution to an NMR tube.
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-
NMR Data Acquisition:
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Use a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
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Perform a standard 2D ¹H-¹⁵N HSQC experiment.[10][11] This experiment correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons.
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Set the spectral widths in both the ¹H and ¹⁵N dimensions to encompass the expected chemical shifts of the amine protons and nitrogens of cystine.
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Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.
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-
Data Processing and Analysis:
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Process the 2D NMR data using appropriate software (e.g., TopSpin, NMRPipe).
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The presence of cross-peaks in the ¹H-¹⁵N HSQC spectrum confirms the presence of ¹⁵N-labeled cystine.
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The intensity of the cross-peaks is proportional to the amount of the ¹⁵N-labeled species.
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To quantify the enrichment, a known concentration of an unlabeled standard can be added, and the relative intensities of the signals can be compared. However, for highly enriched samples, the absence of signals from the unlabeled compound is a strong indicator of high isotopic purity.
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Application: Tracing Glutathione Biosynthesis
A key application of (S)-L-Cystine-¹⁵N₂ is in metabolic flux analysis, particularly for studying the biosynthesis of glutathione (GSH), a critical antioxidant. By providing cells with ¹⁵N₂-labeled cystine, researchers can track the incorporation of the labeled nitrogen atoms into the newly synthesized glutathione.
Glutathione Biosynthesis Pathway
The diagram below illustrates the two-step enzymatic synthesis of glutathione from its constituent amino acids: glutamate, cysteine, and glycine.
Caption: Glutathione biosynthesis from ¹⁵N-labeled L-Cysteine.
Experimental Workflow for Tracing Glutathione Metabolism
The following diagram outlines a typical experimental workflow for using (S)-L-Cystine-¹⁵N₂ to trace its incorporation into glutathione in a cell culture model, followed by LC-MS analysis.
References
- 1. Buy L-Cystine-13C6,15N2 | 1252803-65-8 [smolecule.com]
- 2. isotope.com [isotope.com]
- 3. isotope.com [isotope.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 6. agilent.com [agilent.com]
- 7. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. HSQC_15N.nan [protocols.io]
- 11. protein-nmr.org.uk [protein-nmr.org.uk]
